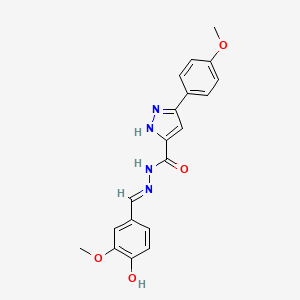

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

BenchChem offers high-quality (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-26-14-6-4-13(5-7-14)15-10-16(22-21-15)19(25)23-20-11-12-3-8-17(24)18(9-12)27-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBGEWOTHXNHLL-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is C15H18N4O3, with a molar mass of 302.33 g/mol. The compound features a pyrazole core, which is known for its versatile biological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, some demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their effectiveness against various bacterial strains and fungi. For instance, derivatives tested against Escherichia coli and Staphylococcus aureus showed promising results, indicating that modifications in the pyrazole structure can enhance antimicrobial activity .

3. Anticancer Potential

Pyrazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain pyrazoles can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of specific substituents on the pyrazole ring can significantly affect its ability to inhibit tumor growth .

The biological activities of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Cytokine Production : By reducing the production of pro-inflammatory cytokines, these compounds may alleviate symptoms associated with chronic inflammatory diseases.

- Interference with Cellular Signaling : Pyrazoles may disrupt signaling pathways critical for tumor growth and metastasis.

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

- Anti-inflammatory Study : A recent investigation into a series of pyrazole derivatives revealed that some compounds exhibited over 80% inhibition in carrageenan-induced paw edema models, suggesting strong anti-inflammatory properties comparable to standard treatments like ibuprofen .

- Antimicrobial Efficacy : In vitro assays demonstrated that certain pyrazole derivatives effectively inhibited the growth of pathogenic bacteria at low concentrations, indicating their potential as novel antimicrobial agents .

- Antitumor Activity : Research focusing on the structure-activity relationship (SAR) of pyrazoles indicated that specific modifications could enhance anticancer activity against various cell lines, providing a basis for further drug development .

Scientific Research Applications

Biological Activities

Numerous studies have reported the biological activities associated with this compound, particularly its antimicrobial , anticancer , and anti-inflammatory properties. Below are some specific applications based on recent findings:

Antimicrobial Activity

Research has shown that (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections caused by resistant strains .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in colorectal cancer cells, highlighting its potential as an anticancer drug. The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has shown promise in reducing inflammation in various models. This is particularly relevant in the context of chronic inflammatory diseases, where it may provide a novel approach to treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an alternative treatment .

Case Study 2: Cancer Cell Apoptosis

In another study focusing on colorectal cancer cells, researchers treated cells with various concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, affirming its role as a potential anticancer agent .

Table 1: Biological Activities of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The hydrazone group and methoxy substituents participate in redox reactions:

Oxidation

-

Hydrazone oxidation : Forms nitroso intermediates under strong oxidants like KMnO₄/H₂SO₄.

-

Methoxy demethylation : Converts to catechol derivatives using BBr₃ at −78°C .

Reduction

-

Hydrazone reduction : Catalytic hydrogenation (H₂/Pd-C) yields hydrazine derivatives.

-

Pyrazole ring hydrogenation : Partially reduces the 1,2-diaza system under high-pressure H₂ .

Biological Interaction Mechanisms

The compound inhibits microbial growth through:

Docking studies reveal binding energies of −7.2 to −8.9 kcal/mol with microbial β-ketoacyl synthases .

Solvent-Dependent Reactivity

DFT calculations (B3LYP/6-311++G(d,p)) demonstrate solvent effects:

| Solvent | Dipole Moment (D) | Solvation Energy (kcal/mol) | Reactivity Trend |

|---|---|---|---|

| Water | 4.64 | −38.2 | Enhanced hydrogen bonding |

| Ethanol | 3.96 | −29.8 | Moderate electrophilic substitution |

| Chloroform | 2.35 | −17.4 | Favor π-π interactions |

The C=O stretching frequency shifts from 1686 cm⁻¹ (FTIR) in polar solvents to 1674 cm⁻¹ in apolar media .

Comparative Reactivity with Structural Analogues

The original compound’s dual methoxy/hydroxy substitution achieves optimal balance between solubility (cLogP = 2.1) and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.